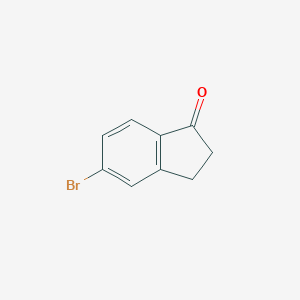

5-Bromo-1-indanone

概要

説明

5-Bromo-1-indanone is a derivative of 1-indanone, characterized by the presence of a bromine atom at the fifth position of the indanone ring. This compound has the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It is a beige to brown crystalline powder with a melting point of 126-129°C . This compound is utilized in various chemical syntheses and has significant applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-indanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid . Another method includes the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ol with appropriate reagents .

Industrial Production Methods: In industrial settings, this compound is often synthesized by reacting 3-(3-bromophenyl)propionic acid with chlorosulfonic acid under controlled conditions to ensure high yield and purity . The reaction is typically carried out in the presence of a Lewis acid catalyst to facilitate the acylation process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the C5 position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alcohols, and thiols, yielding functionalized indanones.

Mechanistic Insight :

-

The bromine’s electrophilic nature facilitates S<sub>N</sub>Ar (nucleophilic aromatic substitution) with strong nucleophiles.

-

Copper catalysts enhance reactivity in cross-coupling reactions, enabling C–O bond formation .

Reduction Reactions

The ketone group in this compound is reducible to secondary alcohols or amines, depending on the reducing agent.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | NaBH₄ (methanol, 20°C) | 5-Bromo-1-indanol | >95% | |

| This compound | H₂, Raney Ni (methanol, 65°C, 5h) | 5-Bromo-1-aminoindan | 99% |

Key Observations :

-

Sodium borohydride selectively reduces the carbonyl group without affecting the bromine .

-

Catalytic hydrogenation (e.g., Pd/C or Raney Ni) converts oxime intermediates to amines with high enantiomeric excess (>99% ee) .

Cyclization and Ring-Opening Reactions

The bicyclic structure participates in cyclization to form fused heterocycles or undergoes ring-opening under acidic/basic conditions.

Mechanistic Notes :

-

AlCl₃/LiCl molten salt systems promote tandem Friedel-Crafts acylation and ether cleavage in one pot.

-

Ring-opening reactions are pH-dependent, with strong acids favoring carbocation intermediates .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-coupling, facilitating C–C bond formation.

Optimization Factors :

-

Ligand choice (e.g., Xantphos) improves catalyst stability and yield in amination reactions .

-

Microwave irradiation reduces reaction times in Ullmann couplings .

Functional Group Interconversion

The carbonyl group undergoes condensation or oxidation-reduction transformations.

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Aldol condensation | LDA, aldehyde (THF, –78°C) | β-Hydroxyketone derivatives | Stereoselectivity controlled by base strength | |

| Oxidation | KMnO₄ (acidic, 100°C) | Dicarboxylic acid | Limited utility due to overoxidation risks |

科学的研究の応用

Biological Activities

5-Bromo-1-indanone exhibits a range of biological activities, making it a compound of interest in pharmacological research:

- Cholinesterase Inhibition : Studies have shown that derivatives of indanones, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

- Antimicrobial Properties : Research indicates that compounds related to this compound have exhibited antimicrobial activity against various pathogens, suggesting their potential as antimicrobial agents .

Therapeutic Applications

The therapeutic implications of this compound are vast:

- Neuroprotective Agents : Due to its ability to inhibit cholinesterases, it may serve as a neuroprotective agent in conditions like Alzheimer's disease. A study reported that certain indanone derivatives demonstrated significant inhibition of amyloid beta aggregation, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents, potentially useful in treating inflammatory diseases .

- Cancer Research : The compound's structural framework has been explored for developing anticancer agents by modifying its substituents to enhance selectivity and potency against cancer cells .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

- A study conducted by Xu et al. synthesized various indanone derivatives and evaluated their activity against cholinesterases, revealing that specific modifications improved inhibitory potency significantly .

- Another research project focused on the design and synthesis of novel ligands based on indanone scaffolds for targeting alpha-synuclein fibrils in Parkinson's disease models. The study highlighted the importance of structural diversity in enhancing binding affinities to pathological targets .

作用機序

The mechanism of action of 5-Bromo-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The bromine atom in the compound enhances its reactivity and binding affinity to target molecules, making it effective in various biochemical applications.

類似化合物との比較

5-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.

4-Bromo-1-indanone: Bromine atom is at the fourth position instead of the fifth.

5-Iodo-1-indanone: Contains an iodine atom instead of bromine.

Uniqueness: 5-Bromo-1-indanone is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and binding properties, making it a valuable compound in synthetic chemistry and research .

生物活性

5-Bromo-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving bromination of 1-indanone. This compound features a bromine atom at the 5-position of the indanone ring, which influences its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate for further research. Below are some notable activities:

- Anticancer Activity : Studies have shown that derivatives of indanone, including this compound, possess significant anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis and inhibiting cell proliferation .

- Cholinesterase Inhibition : This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. The inhibition potency (IC50 values) varies among derivatives, with some showing nanomolar activity .

- Antimicrobial Properties : this compound has exhibited antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : In cancer cells, this compound can trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : The compound's ability to inhibit cholinesterase enzymes enhances neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly beneficial in neurodegenerative conditions where cholinergic signaling is impaired .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Cholinesterase Inhibition :

- Antibacterial Activity :

Table 1: Biological Activity Summary of this compound

特性

IUPAC Name |

5-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSONICAHAPRCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334432 | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34598-49-7 | |

| Record name | 5-Bromo-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。